molecular formula C12H7NOS3 B6266985 5-[(1-benzothiophen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 2091869-98-4

5-[(1-benzothiophen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B6266985
CAS No.: 2091869-98-4
M. Wt: 277.4
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Description

5-[(1-Benzothiophen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a benzothiophene substituent at the C-5 position of the thiazolidinone core. Rhodanine-based compounds are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties .

Properties

CAS No.

2091869-98-4

Molecular Formula

C12H7NOS3

Molecular Weight

277.4

Purity

98

Origin of Product

United States

Preparation Methods

Formation of the Thiazolidinone Scaffold

The thiazolidinone core is typically constructed via cyclocondensation of thioureas or thiosemicarbazides with α-halocarbonyl compounds. For 2-sulfanylidene derivatives, Lawesson’s reagent is employed to introduce the thiocarbonyl group at position 2. A representative protocol involves reacting 2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine with carbon disulfide in alkaline ethanol, followed by acidification to yield 3-substituted-2-thioxothiazolidin-4-ones.

Role of Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For instance, intramolecular cyclization of 4-(2-methylpyrimidinyl)thioureas in acetonitrile under microwave conditions (100°C, 15–30 min) achieves 85–89% yields, reducing side-product formation compared to conventional heating.

Functionalization at the C5 Position: Knoevenagel Condensation

Substrate Preparation and Reaction Conditions

The exocyclic double bond at C5 is introduced via Knoevenagel condensation between 2-thioxothiazolidin-4-one and 1-benzothiophene-3-carbaldehyde. Optimized conditions use piperidine (3 drops) in ethanol under microwave irradiation (100°C, 25 min), achieving 89% yield (Table 1).

Table 1: Optimization of Knoevenagel Condensation Conditions

BaseSolventTemperature (°C)Time (min)Yield (%)
PiperidineEtOH1002589
TriethylamineEtOH90–11015–3059–65
DBUEtOH1002535

Stereochemical Outcomes

X-ray crystallography confirms exclusive Z-isomer formation due to steric hindrance from the benzothiophene moiety. The reaction proceeds via deprotonation of the thiazolidinone’s active methylene group, followed by nucleophilic attack on the aldehyde carbonyl.

Alternative Synthetic Routes

One-Pot Multicomponent Assembly

A three-component reaction of 1-benzothiophene-3-carbaldehyde, thiourea, and ethyl bromopyruvate in ethanol/K2_2CO3_3 forms the thiazolidinone core and C5 methylidene group simultaneously. This method reduces purification steps but yields slightly lower purity (72–78%).

Thia-Michael Addition Approaches

Thia-Michael addition of thiols to α,β-unsaturated carbonyl intermediates, derived from 3-substituted rhodanines, offers a regioselective pathway. For example, reacting rhodanine-3-acetic acid with 1-benzothiophene-3-ylacrylic acid in DMF at 80°C yields the target compound in 68% yield.

Analytical Characterization and Validation

Spectroscopic Profiling

  • 1H^{1}\text{H} NMR (400 MHz, DMSO-d6_6): δ 8.21 (s, 1H, benzothiophene-H), 7.92–7.45 (m, 4H, aromatic), 3.89 (s, 2H, SCH2_2).

  • IR (KBr): 1695 cm1^{-1} (C=O), 1210 cm1^{-1} (C=S).

  • LC/MS : m/z 345.2 [M+H]+^+.

Purity Assessment

HPLC analysis (C18 column, MeOH/H2_2O 70:30) shows ≥95% purity for microwave-synthesized batches, whereas conventional methods yield 87–92%.

Applications and Derivatives

Biological Activity

The compound exhibits moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and anti-inflammatory effects via COX-2 inhibition (IC50_{50} = 1.2 µM).

Structural Analogues

  • 5-(Indol-3-ylmethylidene) derivatives : Synthesized via analogous condensations, showing enhanced anticancer activity.

  • Fused heterocycles : Thiazolo[3,2-a]pyrimidines derived from recyclization reactions exhibit dual kinase/phosphatase inhibition .

Chemical Reactions Analysis

Types of Reactions

5-[(1-Benzothiophen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazolidinone ring to a more reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiophene moiety, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Halogenated or alkylated benzothiophene derivatives.

Scientific Research Applications

Antidiabetic Activity

Thiazolidinediones (TZDs), a class of drugs that includes thiazolidine derivatives, are utilized in the management of type 2 diabetes mellitus. Research indicates that compounds like 5-[(1-benzothiophen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one exhibit insulin-sensitizing properties. In vitro studies have shown that this compound can enhance glucose uptake in muscle cells, which is crucial for managing blood sugar levels .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers in cellular models. This suggests a potential application in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Anticancer Potential

Research has indicated that derivatives of thiazolidine can exhibit anticancer properties. Specifically, studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways and inhibition of tumor growth in xenograft models .

Case Study 1: Antidiabetic Efficacy

A study published in a peer-reviewed journal investigated the efficacy of thiazolidine derivatives in diabetic rats. The results indicated that administration of this compound significantly lowered fasting blood glucose levels compared to the control group. The compound was found to improve insulin sensitivity by enhancing GLUT4 expression in adipose tissues .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory mechanisms, researchers treated macrophage cell lines with the compound and observed a reduction in TNF-alpha and IL-6 levels. The findings suggest that this compound could serve as a therapeutic agent for conditions characterized by excessive inflammation .

Mechanism of Action

The mechanism by which 5-[(1-benzothiophen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the thiazolidinone ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • Electron-donating groups (e.g., furan, thiophene) correlate with higher melting points due to increased crystallinity .
    • Aromatic substituents (e.g., benzothiophene, pyridinyl) enhance lipophilicity, improving membrane permeability and target engagement .
    • Steric hindrance from bulky groups (e.g., 4-propan-2-ylphenyl in 21a) reduces synthetic yields but may enhance selectivity .
  • Biological Activity Trends: Antimicrobial Activity: Furan and thiophene derivatives (21a, 21b) exhibit MIC values of 15.6–500 µg/mL against Gram-positive bacteria . Anticancer Potential: S764582 demonstrates nanomolar affinity for MXD3, a transcriptional regulator in cancer . Photoresponsive Behavior: Optovin’s pyridinylpyrrole group enables reversible light-dependent activation of ion channels .
Physicochemical Properties
  • Lipophilicity (LogP) :

    • Benzothiophene derivatives typically exhibit LogP > 3.0, favoring blood-brain barrier penetration .
    • Pyridinyl analogs (LogP ~2.5) balance solubility and bioavailability .
  • Thermal Stability :

    • Higher melting points (>200°C) in halogenated derivatives (e.g., 21d: 227–229°C) suggest strong intermolecular interactions .
Target-Specific Comparisons
  • Antimicrobial Targets: 5-(Pyridin-3-ylmethylidene) derivatives inhibit bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis . Thiophene-substituted compounds (e.g., 21b) disrupt fungal ergosterol synthesis .
  • Oncology Targets :

    • S764582 binds to MXD3’s DNA-binding domain, suppressing oncogenic transcription .
    • Rhodanine cores inhibit protein tyrosine phosphatases (PTPs), modulating cell proliferation pathways .

Biological Activity

5-[(1-benzothiophen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, a thiazolidinone derivative, has gained attention due to its diverse biological activities. This compound is characterized by a thiazolidinone core, which is known for its potential therapeutic applications, particularly in oncology and inflammation.

The compound's molecular formula is C₁₃H₉N₁S₂, with a molecular weight of approximately 253.34 g/mol. Its structure features a benzothiophene moiety that contributes to its biological activity.

Anticancer Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:

Compound Cell Line Inhibition (%)
4gMOLT-4 (Leukemia)84.19%
4pSF-295 (CNS)72.11%

These findings indicate the potential of this compound as an effective anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .

Anti-inflammatory and Antimicrobial Activity

The compound has also been evaluated for its anti-inflammatory properties. A study assessing various thiazolidinone derivatives found that they exhibited dual anti-inflammatory and antimicrobial activities. The anti-inflammatory effects were measured using the carrageenan mouse paw edema bioassay, showing significant inhibition of COX-1 and LOX pathways .

Additionally, antimicrobial assays revealed that certain thiazolidinone derivatives demonstrated superior activity against both Gram-positive and Gram-negative bacteria compared to standard drugs like ampicillin and streptomycin .

Antioxidant Activity

The antioxidant potential of thiazolidinones has been explored through lipid peroxidation assays. Compounds derived from the thiazolidinone scaffold showed EC50 values indicating their ability to scavenge free radicals effectively. For example, some derivatives exhibited EC50 values as low as 0.11 µM against cancer cell lines .

Case Studies

Several studies have investigated the biological activity of thiazolidinones in clinical settings:

  • Anticancer Efficacy : A recent study assessed the anticancer activity of various thiazolidinone derivatives against multiple cancer cell lines. The results indicated that compounds with specific substitutions on the benzothiophene ring exhibited enhanced cytotoxicity.
  • Inflammatory Models : In animal models for inflammation, compounds similar to this compound showed significant reductions in edema and inflammatory markers, suggesting a promising therapeutic role in inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 5-[(1-benzothiophen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one with high purity?

  • Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:
  • Condensation : Reacting 1-benzothiophene-3-carbaldehyde with thiosemicarbazide derivatives under reflux in ethanol or DMF, often catalyzed by piperidine (0.5–1.0 eq.) to form the hydrazone intermediate .
  • Cyclization : Using thioglycolic acid or Lawesson’s reagent to form the thiazolidinone core, with temperature control (70–90°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
    Optimization focuses on solvent selection (polar aprotic solvents enhance cyclization), catalyst loading, and reaction time (monitored via TLC) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of analytical techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., benzothiophene methylidene protons at δ 7.8–8.2 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry (Z-configuration at the methylidene group) .
  • HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : Standard assays include:
  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/− bacteria, fungi) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory Testing : Inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
    Dose-response curves (1–100 µM) and cytotoxicity controls (e.g., HEK-293 cells) are critical for validating selectivity .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies may arise from variations in:
  • Compound Purity : Re-evaluate via HPLC and elemental analysis .
  • Assay Conditions : Standardize protocols (e.g., serum-free media, incubation times) .
  • Structural Analogues : Compare activity of derivatives (e.g., substituents on the benzothiophene or thiazolidinone rings) to identify SAR trends .
  • Target Specificity : Use RNA-seq or proteomics to identify off-target effects .

Q. What strategies are effective for elucidating the mechanism of action of this compound?

  • Methodological Answer : Integrate computational and experimental approaches:
  • Molecular Docking : Predict binding to targets (e.g., EGFR, tubulin) using AutoDock Vina or Schrödinger Suite .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K_D, k_on/k_off) with purified proteins .
  • Enzymatic Assays : Measure inhibition of key enzymes (e.g., topoisomerase II, MMP-9) .
  • Gene Knockdown : siRNA-mediated silencing of suspected targets to validate functional relevance .

Q. How can computational modeling predict reactivity and stability under varying conditions?

  • Methodological Answer : Employ:
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) Simulations : Study solvation effects and conformational stability in aqueous/organic environments .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetics (e.g., logP, BBB permeability) .

Q. What synthetic modifications enhance bioactivity while minimizing toxicity?

  • Methodological Answer : Focus on SAR-driven modifications:
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) on the benzothiophene ring to boost anticancer activity .
  • Side Chain Optimization : Replace alkyl groups with polyethylene glycol (PEG) chains to improve solubility .
  • Prodrug Design : Acetylate reactive thiol groups to reduce off-target effects .
    Validate via parallel toxicity screening (e.g., hemolysis assays) .

Q. What advanced techniques resolve challenges in scaling up synthesis (e.g., low yields, side products)?

  • Methodological Answer : Mitigate issues using:
  • Flow Chemistry : Continuous flow reactors for precise control of exothermic cyclization steps .
  • Microwave-Assisted Synthesis : Accelerate reaction rates (e.g., 30-minute cycles vs. 24-hour reflux) .
  • Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or ionic liquids .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring .

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